5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin

surface chemistry TiO2 functionalization adsorption thermodynamics

This asymmetric A3B free-base porphyrin features a single 4-carboxyphenyl anchor that enables covalent, upright-standing monolayer assembly on TiO₂ and metal oxides—delivering superior electron injection and minimized charge recombination versus flat-lying tetra-carboxylated or non-functionalized analogs. The Zn-complexed derivative achieves 99.86% Rhodamine B degradation in 120 min (4.8× over bare ZnO). Functions as a selective fluorescent pH probe (pH 1.5–5.5) resistant to transition metal interference. For MOF post-synthetic incorporation, the mono-carboxyl group avoids cross-linking side reactions that compromise porosity. Specify this mono-carboxylated porphyrin when oriented surface anchoring, maximum per-unit-mass photocatalytic activity, or clean single-step MOF functionalization are required.

Molecular Formula C45H30N4O2
Molecular Weight 658.7 g/mol
CAS No. 95051-10-8
Cat. No. B1530929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin
CAS95051-10-8
Molecular FormulaC45H30N4O2
Molecular Weight658.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=CC=C8)C9=CC=CC=C9)N3
InChIInChI=1S/C45H30N4O2/c50-45(51)32-18-16-31(17-19-32)44-39-26-24-37(48-39)42(29-12-6-2-7-13-29)35-22-20-33(46-35)41(28-10-4-1-5-11-28)34-21-23-36(47-34)43(30-14-8-3-9-15-30)38-25-27-40(44)49-38/h1-27,46-47H,(H,50,51)
InChIKeyVPIIZALKBPNPDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin (CAS 95051-10-8): Technical Specifications and Procurement Parameters for A3B-Type Porphyrin Research


5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin (CAS: 95051-10-8; molecular formula C45H30N4O2; MW: 658.75 g/mol) is an A3B-type asymmetric meso-substituted free-base porphyrin featuring one 4-carboxyphenyl group and three phenyl groups attached to the porphine core. The compound is commercially available as a dark purple crystalline powder with HPLC purity typically exceeding 98.0%, exhibiting a characteristic Soret band λmax of 416.0-417.0 nm in THF with a molar extinction coefficient ≥420,000 M⁻¹cm⁻¹ . Unlike symmetric tetra-substituted analogs, the single carboxylic acid anchoring group enables oriented surface immobilization while preserving favorable solubility in organic solvents .

Why Generic Porphyrin Substitution Fails: Critical Performance Gaps Between 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin and Symmetric Tetra-Substituted Analogs


Substituting 5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin with symmetric analogs such as 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin (H2TCPP) or unfunctionalized 5,10,15,20-tetraphenylporphyrin (H2TPP) fundamentally alters both surface anchoring behavior and electronic coupling with substrates. The single carboxylic acid group of the target compound produces an upright-standing monolayer geometry on metal oxide surfaces via covalent Ti-O bonding, whereas tetra-carboxylated analogs adopt a flat-lying configuration that reduces accessible surface sites and non-functionalized analogs bind only through weak van der Waals interactions that are easily displaced [1]. Furthermore, the A3B substitution pattern shifts redox potentials and alters intramolecular charge-transfer characteristics relative to symmetric porphyrins, directly impacting photocatalytic and sensing performance [2].

5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin: Comparative Performance Evidence for Informed Procurement Decisions


Surface Binding Mode Differentiation: Covalent Anchoring of Monocarboxylated Porphyrin versus Weak Physisorption of Non-Functionalized Analogs on TiO2

On rutile TiO2(110) surfaces, 5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin (designated 2HMCTPP in the study) forms a covalent bond through its carboxylic acid group, yielding densely packed layers of upright-standing molecules. In contrast, the non-functionalized analog zinc tetraphenylporphyrin (ZnTPP) adsorbs as flat-lying molecules through weak van der Waals interactions only. When both species are co-deposited, the carboxylated compound does not displace ZnTPP as would be expected for competitive binding; instead, it anchors upright on free adsorption sites between flat-lying ZnTPP molecules, demonstrating a fundamentally different binding motif that is inaccessible to non-functionalized porphyrins [1].

surface chemistry TiO2 functionalization adsorption thermodynamics porphyrin anchoring

Photocatalytic Degradation Efficiency: ZnO Functionalized with Zn-Complexed Derivative versus Bare ZnO Nanoparticles

ZnO nanoparticles functionalized with the Zn-complexed derivative of 5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin (ZnTPPCO2Na/ZnO nanocomposite) achieved 99.86% degradation of Rhodamine B after 120 minutes under UV light illumination. This performance dramatically exceeded that of unfunctionalized ZnO nanoparticles, which achieved only 20.85% degradation under identical conditions. The porphyrin functionalization enhanced charge separation via exciton-coupled charge transfer processes, generating superoxide (•O2⁻) and hydroxyl (OH•) radicals responsible for dye degradation [1].

photocatalysis dye degradation ZnO nanocomposites environmental remediation

Fluorescent pH Sensing: Metal Ion Selectivity of Monocarboxylated Porphyrin versus Conventional pH Indicators

A fluorescent pH sensor based on 5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin demonstrated linear fluorescence intensity response across the acidic pH range of 1.5 to 5.5, with increasing acidity producing a quantifiable decrease in fluorescence emission. Critically, systematic testing against various transition metal ions revealed no significant interference on pH determination, establishing selective pH response in complex matrices. This metal ion tolerance is essential for applications in leaching solutions from metal recycling processes where conventional pH indicators suffer from coordination interference [1].

fluorescence sensing pH measurement metal ion interference optical sensors

MOF-Based Photocatalytic Activity: Donor-Acceptor System Integration versus Unmodified MOF

Integration of 5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin (PCOOH) as an electron donor into a naphthalene diimide (NDI)-based Zr-MOF via solvent-assisted ligand incorporation created a donor-acceptor system (Zr-NDI-PCOOH) exhibiting photoinduced electron transfer from PCOOH to NDI ligands. This MOF achieved superior photocatalytic activity that ranks among the highest reported for MOF-based photocatalysts in aerobic oxidation reactions, including hydroxylation of arylboronic acids and homocoupling of amines. The performance stems from efficient generation of superoxide radical (O2•⁻) as reactive oxygen species [1].

metal-organic frameworks photocatalysis electron transfer oxidative organic transformations

Anchoring Geometry Comparison: Mono- versus Tetra-Carboxylated Porphyrin on Anatase TiO2

Both 5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin (H2MCTPP) and 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin (H2TCPP) were anchored to anatase TiO2 nanoparticles and evaluated as photosensitizers. The study revealed that while both compounds successfully anchor via carboxylic acid groups, the mono-substituted H2MCTPP provides a single-point attachment that yields different molecular orientation and packing density compared to the tetra-substituted analog. TGA analysis confirmed high thermal stability of both anchored systems up to at least 450°C, but the distinct substitution pattern affects the accessibility of the porphyrin core for substrate interaction and influences the distribution of reactive oxygen species generation [1].

photosensitizer design TiO2 anchoring carboxylate binding porphyrin orientation

AuNP Conjugation Effects: Covalent versus Non-Covalent Binding on Photophysical Properties

When 5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin is conjugated to gold nanoparticles (AuNPs), the chemical bonding type significantly modulates photophysical properties. Covalent bond formation between the porphyrin carboxyl group and the AuNP polymer shell enhances luminescence compared to free porphyrin, attributed to rigidification that suppresses non-radiative decay pathways. In contrast, non-covalent associates (electrostatic complexes) exhibit superior colloidal stability while maintaining comparable photophysical parameters including absorption cross-section and excited-state lifetime. Both conjugation modes preserve reactive oxygen species generation capability, but the distinct stability-fluorescence trade-off enables application-specific formulation optimization [1].

gold nanoparticles porphyrin conjugation fluorescence enhancement nanohybrid materials

Validated Application Scenarios for 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin Based on Comparative Performance Evidence


High-Efficiency Photocatalytic Dye Degradation Systems for Industrial Wastewater Treatment

The Zn-complexed derivative of this compound, when immobilized on ZnO nanoparticles, achieves 99.86% Rhodamine B degradation within 120 minutes under UV irradiation, representing a 4.8-fold improvement over bare ZnO (20.85% degradation). This dramatic efficiency gain translates directly to reduced catalyst loading, shorter treatment cycles, and lower energy consumption in continuous-flow photocatalytic reactors for textile industry effluent remediation. The demonstrated superoxide and hydroxyl radical generation mechanism [1] supports predictable degradation kinetics across diverse organic pollutant streams. Selection priority should be given when procuring porphyrin-based photocatalysts where per-unit-mass activity is the primary economic driver.

Metal-Tolerant Fluorescent pH Monitoring in Hydrometallurgical Processing Streams

This compound functions as a selective fluorescent pH indicator in the acidic range (pH 1.5-5.5) with demonstrated resistance to interference from transition metal ions commonly present in leaching solutions [1]. Unlike conventional pH probes that suffer from electrode fouling or metal-induced quenching, the porphyrin-based sensor maintains linear fluorescence response even in metal-rich environments typical of copper, nickel, and precious metal recovery operations. Procurement for online process analytical technology (PAT) applications in mining and metal recycling should prioritize this compound over symmetric porphyrins due to the single carboxyl group's favorable orientation for optical fiber immobilization.

Post-Synthetic Functionalization of Metal-Organic Frameworks for Aerobic Oxidation Catalysis

The single 4-carboxyphenyl anchor enables clean post-synthetic installation into Zr-based MOFs via solvent-assisted ligand incorporation without disrupting framework crystallinity [1]. The resulting donor-acceptor architecture (Zr-NDI-PCOOH) achieves photocatalytic activity for arylboronic acid hydroxylation and amine homocoupling that ranks among the highest reported for MOF-based systems. This modular functionalization approach allows researchers to convert an inert MOF scaffold into a high-performance photocatalyst using a single-step post-modification procedure. Procurement for MOF functionalization studies should specify this mono-carboxylated porphyrin rather than tetra-carboxylated analogs, as the single anchor minimizes cross-linking side reactions that compromise framework porosity.

Surface-Engineered TiO2 Photoelectrodes for Dye-Sensitized Solar Cells and Photoelectrochemical Devices

The covalent Ti-O bonding between the carboxyl group and TiO2 surfaces produces upright-standing, densely packed monolayers that are fundamentally distinct from the weak van der Waals adsorption of non-functionalized porphyrins [1]. This oriented anchoring geometry maximizes electron injection efficiency from the photoexcited porphyrin to the semiconductor conduction band while minimizing charge recombination at the interface. Compared to tetra-carboxylated H2TCPP, the mono-carboxylated compound leaves more unoccupied surface sites available for co-adsorbed redox mediators or co-catalysts [2]. Selection for TiO2 electrode sensitization should favor this compound when both stable anchoring and high surface site availability are required.

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